molecular formula C12H8BrIO2 B8371401 Methyl 5-bromo-6-iodo-2-naphthoate

Methyl 5-bromo-6-iodo-2-naphthoate

Cat. No.: B8371401
M. Wt: 391.00 g/mol
InChI Key: FKTBYWOZAQIMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-6-iodo-2-naphthoate is a dihalogenated naphthalene derivative featuring a bromine atom at position 5, an iodine atom at position 6, and a methyl ester group at position 2. These compounds are critical intermediates in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), where halogen substituents enable regioselective functionalization .

Properties

Molecular Formula

C12H8BrIO2

Molecular Weight

391.00 g/mol

IUPAC Name

methyl 5-bromo-6-iodonaphthalene-2-carboxylate

InChI

InChI=1S/C12H8BrIO2/c1-16-12(15)8-2-4-9-7(6-8)3-5-10(14)11(9)13/h2-6H,1H3

InChI Key

FKTBYWOZAQIMOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=C(C=C2)I)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between methyl 5-bromo-6-iodo-2-naphthoate and its analogs:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Reactivity Applications
This compound Br (5), I (6), COOCH₃ (2) ~352.00* Dual halogen sites for sequential coupling Precursor for polyfunctionalized naphthalenes
Methyl 6-bromo-2-naphthoate Br (6), COOCH₃ (2) 265.10 Single bromine for cross-coupling Intermediate in drug synthesis
Methyl 6-iodo-2-naphthoate** I (6), COOCH₃ (2) ~312.00* Enhanced electrophilicity due to iodine Radiolabeling, targeted coupling reactions

Estimated based on atomic masses.
*
Hypothetical analog; synthesis via aromatic Finkelstein reaction from methyl 6-bromo-2-naphthoate is plausible .

Key Observations:
  • Electronic Effects: The dual halogenation in this compound creates distinct electronic environments.
  • Steric Considerations: The larger atomic radius of iodine (140 pm vs. bromine’s 115 pm) introduces steric hindrance at position 6, which may slow nucleophilic substitution compared to mono-halogenated analogs.
  • Thermodynamic Stability : Iodine’s weaker C–I bond (vs. C–Br) could render this compound more reactive under thermal or photolytic conditions.

Challenges and Limitations

  • Synthetic Complexity : Introducing both bromine and iodine requires precise control to avoid over-halogenation or isomer formation.
  • Purification : The higher molecular weight and halogenated nature may complicate chromatographic separation, as seen in methyl 6-bromo-2-naphthoate purification workflows .
  • Cost : Iodine’s scarcity and higher cost compared to bromine could limit large-scale applications.

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